molecular formula C13H10FNO3 B6389446 6-(2-Fluoro-3-methoxyphenyl)picolinic acid CAS No. 1261906-33-5

6-(2-Fluoro-3-methoxyphenyl)picolinic acid

Cat. No.: B6389446
CAS No.: 1261906-33-5
M. Wt: 247.22 g/mol
InChI Key: SMLNSPBKCKZQEA-UHFFFAOYSA-N
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Description

6-(2-Fluoro-3-methoxyphenyl)picolinic acid is an organic compound with the molecular formula C13H10FNO3 It is a derivative of picolinic acid, where the picolinic acid core is substituted with a 2-fluoro-3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Fluoro-3-methoxyphenyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with picolinic acid and 2-fluoro-3-methoxybenzene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group.

    Reduction: Reduction reactions can target the fluoro group, potentially replacing it with a hydrogen atom.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the fluoro or methoxy groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Substitution Reagents: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation Products: 6-(2-Fluoro-3-hydroxyphenyl)picolinic acid.

    Reduction Products: 6-(2-Hydroxy-3-methoxyphenyl)picolinic acid.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(2-Fluoro-3-methoxyphenyl)picolinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2-Fluoro-3-methoxyphenyl)picolinic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, such as those involved in inflammation or cell signaling, leading to its observed effects.

Comparison with Similar Compounds

  • 6-(3-Fluoro-4-methylphenyl)picolinic acid
  • 6-(4-Methoxyphenyl)picolinic acid
  • 6-(2-Fluorophenyl)picolinic acid
  • 6-(2,4-Difluorophenyl)picolinic acid

Comparison:

  • Uniqueness: 6-(2-Fluoro-3-methoxyphenyl)picolinic acid is unique due to the specific positioning of the fluoro and methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity.
  • Chemical Properties: The presence of both fluoro and methoxy groups can enhance its stability and solubility compared to other derivatives.
  • Biological Activity: The specific substitution pattern may confer unique biological properties, making it a valuable compound for further research.

Properties

IUPAC Name

6-(2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-11-7-2-4-8(12(11)14)9-5-3-6-10(15-9)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLNSPBKCKZQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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